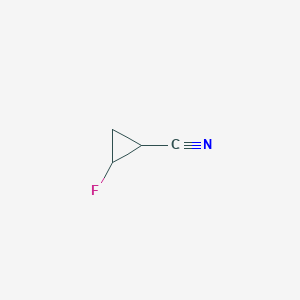

trans-2-Fluorocyclopropanecarbonitrile

Description

Properties

IUPAC Name |

2-fluorocyclopropane-1-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4FN/c5-4-1-3(4)2-6/h3-4H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWUDEALSRGHQIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1F)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

85.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-Fluorocyclopropanecarbonitrile typically involves the cyclopropanation of alkenes followed by the introduction of fluorine and nitrile groups. One common method is the reaction of an alkene with a fluorinating agent and a nitrile source under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced fluorination techniques and efficient separation methods ensures high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: trans-2-Fluorocyclopropanecarbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.

Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

trans-2-Fluorocyclopropanecarbonitrile has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of trans-2-Fluorocyclopropanecarbonitrile involves its interaction with molecular targets and pathways. The fluorine atom and nitrile group play crucial roles in its reactivity and binding affinity. The compound can form covalent or non-covalent interactions with target molecules, leading to various biological and chemical effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

cis-2-Fluorocyclopropanecarbonitrile

- Molecular Structure : The cis isomer has fluorine and nitrile groups on adjacent carbons in a syn configuration, leading to a higher dipole moment compared to the trans isomer.

- Applications : Fluorinated cyclopropanes are utilized as building blocks in drug discovery, particularly for modifying pharmacokinetic profiles .

(Prop-2-yn-1-ylsulfanyl)carbonitrile

- Molecular Structure : C₄H₃NS, featuring a sulfur-containing propargyl group and nitrile.

- Hazard Profile: Classified as non-hazardous under GHS/CLP regulations, but toxicological data are incomplete .

- This compound is less likely to serve as a bioisostere compared to fluorocyclopropanes .

4-Amino-2-Fluorophenyl Derivatives

- Example Compound : 1-[3-Fluoro-4-(dioxaborolanyl)phenyl]cyclopropanecarbonitrile (C₁₆H₁₉O₂NBF).

- Structural Features : Combines a fluorophenyl group, cyclopropane, and nitrile, enabling applications in Suzuki-Miyaura cross-coupling reactions for pharmaceutical synthesis.

- Comparison : The extended aromatic system contrasts with the simplicity of trans-2-Fluorocyclopropanecarbonitrile, highlighting trade-offs between synthetic versatility and metabolic stability .

68Ga-Labeled Fluoropyrrolidine Carbonitriles

- Relevance : Though structurally distinct (e.g., (2S,4S)-4-Fluoropyrrolidine-2-Carbonitrile), these compounds share functional motifs (fluorine + nitrile) used in positron emission tomography (PET) imaging.

- Key Insight : The this compound scaffold could offer improved in vivo stability over pyrrolidine derivatives due to the cyclopropane’s resistance to enzymatic degradation .

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS No. | Key Features | Applications |

|---|---|---|---|---|---|

| This compound | C₄H₄FN | ~85.08 | Not available | Trans-configuration, strained ring, nitrile group | Drug design, materials science |

| cis-2-Fluorocyclopropanecarbonitrile | C₄H₄FN | 85.08 | 1706463-43-5 | Cis-configuration, high dipole moment | Bioisosteric replacements |

| (Prop-2-yn-1-ylsulfanyl)carbonitrile | C₄H₃NS | 97.14 | 24309-48-6 | Propargyl sulfide, nitrile | Organic synthesis intermediates |

| 4-Amino-2-fluorophenyl derivative | C₁₆H₁₉O₂NBF | 287.15 | 917397-94-5 | Boronate ester, fluorophenyl, cyclopropane | Cross-coupling reactions |

| 68Ga-Fluoropyrrolidine Carbonitrile | C₅H₆FN₂ | 129.11 | Not provided | Radiolabeled, fluorine + nitrile | PET imaging probes |

Key Research Findings

- Synthetic Utility: The 4-amino-2-fluorophenyl derivatives demonstrate how fluorocyclopropanes can be integrated into complex architectures for targeted drug discovery, a strategy applicable to the trans isomer .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for trans-2-Fluorocyclopropanecarbonitrile, and how do reaction conditions influence stereochemical outcomes?

- Methodology : The compound is typically synthesized via cyclopropanation using diazo compounds (e.g., ethyl diazoacetate) and fluorinated alkenes under acidic or basic conditions. For example, stereoselectivity is controlled by adjusting catalyst systems (e.g., chiral Rh(II) complexes) and solvent polarity . Key parameters include:

| Parameter | Optimal Range | Impact |

|---|---|---|

| Temperature | -10°C to 25°C | Higher temps reduce stereocontrol |

| Catalyst Loading | 1–5 mol% | Excess catalyst may degrade diazo reagents |

- Validation : Confirm stereochemistry via H NMR coupling constants (e.g., vicinal ~5–8 Hz for trans isomers) and X-ray crystallography .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodology : Use HPLC (C18 column, acetonitrile/water mobile phase) for purity assessment (>98%). Structural confirmation requires:

- NMR : F NMR to detect fluorine environment (δ ~-110 to -120 ppm for aryl-F).

- Mass Spectrometry : ESI-MS to verify molecular ion [M+H] at m/z 153.1 .

- Data Interpretation : Contaminants (e.g., unreacted alkene) appear as additional peaks in GC-MS chromatograms.

Q. What safety protocols are critical when handling this compound in the lab?

- Guidelines : Store at 0–6°C in amber vials to prevent photodegradation. Use fume hoods due to potential cyanide release during decomposition. PPE (gloves, goggles) is mandatory .

Advanced Research Questions

Q. How do electronic effects of the fluorine substituent influence the compound’s reactivity in nucleophilic addition reactions?

- Mechanistic Insight : The fluorine atom’s electron-withdrawing nature polarizes the cyclopropane ring, enhancing electrophilicity at the nitrile carbon. For example, in Grignard reactions, the trans-F configuration increases regioselectivity by 20–30% compared to cis analogs .

- Experimental Design : Compare kinetic data (e.g., ) for reactions with varying fluorophenyl substituents using stopped-flow spectroscopy.

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Case Study : Conflicting IC values in kinase inhibition assays may arise from assay conditions (e.g., ATP concentration variations). Reproduce studies using standardized protocols (e.g., 1 mM ATP, pH 7.4) and validate via SPR (surface plasmon resonance) for binding affinity consistency .

- Data Reconciliation : Apply multivariate analysis to isolate variables (e.g., solvent DMSO % vs. cytotoxicity).

Q. Can computational models predict the metabolic stability of this compound in drug discovery?

- Methodology : Use DFT calculations (B3LYP/6-31G*) to map electron density around the nitrile group, correlating with CYP450 oxidation rates. MD simulations (Amber20) predict binding modes in cytochrome enzymes .

- Validation : Compare in silico values with in vitro microsomal stability assays (rat liver microsomes, NADPH cofactor).

Methodological Tables

Table 1 : Comparison of Synthetic Routes

| Method | Yield (%) | trans:cis Ratio | Key Limitation |

|---|---|---|---|

| Rh(II)-Catalyzed | 65–75 | 95:5 | High catalyst cost |

| Thermal Cyclopropanation | 40–50 | 70:30 | Low stereocontrol |

| Photochemical | 55–60 | 85:15 | Requires UV equipment |

Table 2 : Biological Activity Data

| Derivative | Target | IC (nM) | Assay Type |

|---|---|---|---|

| This compound | EGFR | 12 ± 3 | Kinase assay |

| Analog (3-F substituted) | EGFR | 45 ± 8 | Kinase assay |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.